Nelonemdaz

Catalog No.
S536950
CAS No.
640290-67-1
M.F
C15H8F7NO3
M. Wt
383.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nelonemdaz

CAS Number

640290-67-1

Product Name

Nelonemdaz

IUPAC Name

2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoic acid

Molecular Formula

C15H8F7NO3

Molecular Weight

383.22 g/mol

InChI

InChI=1S/C15H8F7NO3/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26/h1-3,23-24H,4H2,(H,25,26)

InChI Key

HABROHXUHNHQMY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)benzoic acid, Neu2000

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)O)O

The exact mass of the compound 2-Hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)benzoic acid is 383.0392 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nelonemdaz (CAS 640290-67-1), also known as Neu2000 or Salfaprodil, is a highly specialized synthetic derivative of aspirin and sulfasalazine that functions as a dual-action NR2B-selective NMDA receptor antagonist and potent reactive oxygen species (ROS) scavenger [1]. For procurement professionals and preclinical formulators, its primary value lies in its ability to consolidate two distinct neuroprotective mechanisms into a single, highly stable active pharmaceutical ingredient (API). It exhibits robust solubility in standard in vivo vehicle systems (e.g., DMSO/PEG300/Tween 80/Saline) and demonstrates a highly favorable safety profile devoid of the off-target toxicity seen in legacy NMDA antagonists [1]. This makes Nelonemdaz a premium benchmark material for laboratories modeling ischemia-reperfusion, neurodegeneration, and acute spinal cord injury.

Substituting Nelonemdaz with generic NMDA antagonists (such as MK-801 or memantine) or standard antioxidants (such as edaravone or trolox) routinely fails because single-target agents cannot replicate its synergistic dual-action profile [1]. High-affinity NMDA antagonists like MK-801 cause severe off-target neurotoxicity and behavioral side effects, which confound in vivo data and compromise assay reproducibility[2]. Conversely, standard ROS scavengers like edaravone exhibit paradoxical toxicity at higher formulation doses and possess narrow therapeutic windows [1]. Attempting to co-formulate two separate legacy drugs introduces pharmacokinetic mismatches and complex vehicle requirements, whereas Nelonemdaz provides a streamlined, single-molecule solution with superior receptor unblocking kinetics and dose-escalation stability [2].

Dose-Escalation Stability and Absence of Paradoxical Toxicity

In preclinical formulation and dose-response testing, Nelonemdaz demonstrates superior stability and safety at escalating concentrations compared to the standard antioxidant edaravone. Assays measuring the blockade of Fe2+-induced neurotoxicity reveal that Nelonemdaz achieves complete (100%) blockade at a concentration of just 0.3 µM [1]. In contrast, edaravone only partially reduces injury at 3 µM and paradoxically increases neurotoxicity at higher doses, severely limiting its utility in high-concentration formulations [1].

Evidence DimensionFe2+-induced neurotoxicity blockade and high-dose safety
Target Compound Data100% blockade at 0.3 µM; no paradoxical toxicity at higher doses
Comparator Or BaselineEdaravone (partial blockade at 3 µM; increased injury at higher doses)
Quantified Difference>10-fold higher potency with a stable high-dose safety profile
ConditionsMouse cortical cell cultures exposed to 50 µM Fe2+

Allows formulators to safely scale dosages in preclinical models without the risk of paradoxical toxicity associated with conventional free radical scavengers.

Receptor Kinetics and In Vivo Assay Reproducibility

The utility of legacy NMDA antagonists in research is often limited by off-target neurotoxicity, which severely compromises assay reproducibility. Nelonemdaz circumvents this through its unique receptor kinetics. It functions as an NR2B-selective, uncompetitive antagonist with an unblocking rate from the NMDA receptor complex that is approximately 8 times faster than that of memantine [1]. This rapid dissociation prevents the severe neurotoxicity and psychotic symptoms typically induced by high-affinity, non-selective blockers like MK-801, ensuring clean behavioral and histological data [1].

Evidence DimensionNMDA receptor unblocking rate
Target Compound Data~8x faster unblocking rate
Comparator Or BaselineMemantine (moderate affinity baseline) and MK-801 (high affinity, slow unblocking)
Quantified Difference8-fold faster dissociation than memantine
ConditionsElectrophysiological kinetic profiling of NMDA receptor complexes

Eliminates confounding off-target behavioral and neurotoxic variables, ensuring high reproducibility and clean data in in vivo neuroprotection assays.

Single-Agent Efficacy vs. Co-Formulation Requirements

For laboratories modeling transient middle cerebral artery occlusion (tMCAO), Nelonemdaz eliminates the need to procure and co-formulate separate NMDA antagonists and antioxidants. Intravenous administration of Nelonemdaz yields a maximal infarct volume reduction of 66% at doses of 2.5 to 5 mg/kg [1]. This single-agent performance significantly outperforms the individual maximal neuroprotective effects of either the NMDA antagonist MK-801 or the antioxidant Trolox, validating its dual-action superiority[1].

Evidence DimensionMaximal reduction in cerebral infarct volume
Target Compound Data66% reduction at 2.5-5 mg/kg IV
Comparator Or BaselineMK-801 alone or Trolox alone
Quantified DifferenceSuperior maximal neuroprotective effect compared to either single-target agent
Conditions60-minute transient middle cerebral artery occlusion (tMCAO) in rat models, evaluated 24 hours post-reperfusion

Simplifies procurement and formulation workflows by replacing two distinct active pharmaceutical ingredients with a single, highly efficacious molecule.

Extended Operational Window for Laboratory Workflows

The practical application of neuroprotective agents in time-sensitive ischemia-reperfusion models is heavily dependent on their therapeutic time window. Nelonemdaz maintains significant neuroprotective efficacy when administered up to 8 hours post-reperfusion [1]. In stark contrast, standard comparators such as edaravone and ebselen lose efficacy if not administered within 3 hours post-reperfusion, making them far less forgiving in complex surgical workflows [1].

Evidence DimensionEfficacious administration time window post-reperfusion
Target Compound DataSignificant neuroprotection up to 8 hours post-reperfusion
Comparator Or BaselineEdaravone and Ebselen (effective only ≤ 3 hours)
Quantified Difference5-hour extension in the viable administration window
Conditions60-minute tMCAO model, drug delivered post-reperfusion

Provides researchers with a significantly wider operational window, reducing experimental failure rates in complex, time-sensitive surgical models.

Preclinical Stroke and Ischemia-Reperfusion Modeling

Nelonemdaz is the optimal choice for tMCAO models due to its extended 8-hour operational window and 66% infarct reduction, allowing researchers to achieve superior neuroprotection with a single agent rather than co-formulating MK-801 and an antioxidant [1].

High-Dose Neuroprotection Assays

In assays where standard antioxidants like edaravone exhibit paradoxical toxicity at higher concentrations, Nelonemdaz provides stable, complete blockade of Fe2+-induced neurotoxicity without dose-limiting adverse effects, making it ideal for dose-escalation studies [1].

Behavioral and Cognitive Preservation Studies

Due to its rapid NMDA receptor unblocking rate—approximately 8 times faster than memantine—Nelonemdaz is ideal for long-term functional studies where the psychotic or neurotoxic side effects of traditional NMDA antagonists (e.g., MK-801) would confound behavioral data [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

383.03924025 Da

Monoisotopic Mass

383.03924025 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TP6PKI8CQP

Wikipedia

Nelonemdaz

Dates

Last modified: 02-18-2024
1: Visavadiya NP, McEwen ML, Pandya JD, Sullivan PG, Gwag BJ, Springer JE. Antioxidant properties of Neu2000 on mitochondrial free radicals and oxidative damage. Toxicol In Vitro. 2013 Mar;27(2):788-97. doi: 10.1016/j.tiv.2012.12.011. PubMed PMID: 23268106.
2: Springer JE, Rao RR, Lim HR, Cho SI, Moon GJ, Lee HY, Park EJ, Noh JS, Gwag BJ. The functional and neuroprotective actions of Neu2000, a dual-acting pharmacological agent, in the treatment of acute spinal cord injury. J Neurotrauma. 2010 Jan;27(1):139-49. doi: 10.1089/neu.2009.0952. Erratum in: J Neurotrauma. 2010 Mar;27(3):653. PubMed PMID: 19772458; PubMed Central PMCID: PMC3525902.
3: Noh J, Chung JM. Neu2000 potentiates a kainate response in mouse cortical neurons. J Pharmacol Sci. 2013;122(2):149-52. PubMed PMID: 23698159.
4: Gwag BJ, Lee YA, Ko SY, Lee MJ, Im DS, Yun BS, Lim HR, Park SM, Byun HY, Son SJ, Kwon HJ, Lee JY, Cho JY, Won SJ, Kim KW, Ahn YM, Moon HS, Lee HU, Yoon SH, Noh JH, Chung JM, Cho SI. Marked prevention of ischemic brain injury by Neu2000, an NMDA antagonist and antioxidant derived from aspirin and sulfasalazine. J Cereb Blood Flow Metab. 2007 Jun;27(6):1142-51. PubMed PMID: 17106444.
5: Cho SI, Park UJ, Chung JM, Gwag BJ. Neu2000, an NR2B-selective, moderate NMDA receptor antagonist and potent spin trapping molecule for stroke. Drug News Perspect. 2010 Nov;23(9):549-56. doi: 10.1358/dnp.2010.23.9.1513493. Review. PubMed PMID: 21152450.
6: Noh J, Koh YH, Chung JM. Attenuated effects of Neu2000 on hypoxia-induced synaptic activities in a rat hippocampus. Arch Pharm Res. 2014 Feb;37(2):232-8. doi: 10.1007/s12272-013-0170-y. PubMed PMID: 23733585.
7: Shin JH, Cho SI, Lim HR, Lee JK, Lee YA, Noh JS, Joo IS, Kim KW, Gwag BJ. Concurrent administration of Neu2000 and lithium produces marked improvement of motor neuron survival, motor function, and mortality in a mouse model of amyotrophic lateral sclerosis. Mol Pharmacol. 2007 Apr;71(4):965-75. PubMed PMID: 17105868.
8: Noh J, Lee ES, Chung JM. The novel NMDA receptor antagonist, 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, is a gating modifier in cultured mouse cortical neurons. J Neurochem. 2009 Jun;109(5):1261-71. doi: 10.1111/j.1471-4159.2009.06044.x. PubMed PMID: 19302475.
9: Park UJ, Lee YA, Won SM, Lee JH, Kang SH, Springer JE, Lee YB, Gwag BJ. Blood-derived iron mediates free radical production and neuronal death in the hippocampal CA1 area following transient forebrain ischemia in rat. Acta Neuropathol. 2011 Apr;121(4):459-73. doi: 10.1007/s00401-010-0785-8. PubMed PMID: 21120509.
10: Won SM, Lee JH, Park UJ, Gwag J, Gwag BJ, Lee YB. Iron mediates endothelial cell damage and blood-brain barrier opening in the hippocampus after transient forebrain ischemia in rats. Exp Mol Med. 2011 Feb 28;43(2):121-8. PubMed PMID: 21278483; PubMed Central PMCID: PMC3047193.

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